EGFR Kinase Inhibition – Class-Level Pharmacophore Inference
The 5-chloro-3-fluoropyridin-2-yl moiety is a validated pharmacophore for covalent EGFR inhibition. The reference inhibitor CL‑387,785, which incorporates this same pyridinyl fragment, inhibits EGFR kinase with IC₅₀ values of 250–490 pM . While direct EGFR inhibition data for the target compound are not publicly available, the presence of the identical pyridinyl warhead strongly suggests EGFR-targeting potential. In contrast, the des‑chloro/des‑fluoro analog 2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 380500-15-2) lacks the halogen substituents required for covalent bond formation and is not reported as an EGFR inhibitor, highlighting the critical role of the 5-chloro-3-fluoro substitution [1].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally inferred to possess EGFR inhibitory potential via 5-chloro-3-fluoropyridin-2-yl warhead |
| Comparator Or Baseline | CL‑387,785 (IC₅₀ = 250–490 pM); 2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (no reported EGFR activity) |
| Quantified Difference | N/A – inference only |
| Conditions | In vitro EGFR kinase assay (CL‑387,785 data) |
Why This Matters
For users seeking an EGFR-directed tool compound, the presence of the 5-chloro-3-fluoropyridin-2-yl warhead differentiates this compound from non‑halogenated analogs that cannot form the critical covalent bond with Cys797.
- [1] PubChem. 2-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 380500-15-2). https://pubchem.ncbi.nlm.nih.gov/ View Source
